molecular formula C10H16N2O B1417874 {2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine CAS No. 1100327-73-8

{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine

Cat. No. B1417874
M. Wt: 180.25 g/mol
InChI Key: WSHPYXKAVDBYFM-UHFFFAOYSA-N
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Description

“{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known by the synonym "2-((3-Methylisoxazol-5-yl)methyl)cyclopentan-1-amine" .


Molecular Structure Analysis

The molecular structure of “{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine” consists of a cyclopentyl ring with an amine group and a 3-methylisoxazole ring attached to it .

Scientific Research Applications

  • Antibacterial and Antimicrobial Applications : Compounds containing the 5-methylisoxazole moiety, similar to the one in the query molecule, have been synthesized and evaluated for their antibacterial activities. For instance, 5-(5-Methylisoxazol-3-yl)-4-substituted aminomethyl-2-thin-1,3,4-oxadiazoles and 4-acetyl-2-(5-methylisoxazol-3-yl)-5-substituted-1,3,4-oxadiazoles demonstrated notable antibacterial properties (Hui et al., 2002). Similarly, novel azetidine-2-one derivatives of 1H-benzimidazole, which share structural features with the query compound, showed good antibacterial and cytotoxic activity (Noolvi et al., 2014).

  • Synthesis and Structural Analysis : Research has also focused on the synthesis of compounds with the 5-methylisoxazole structure. Studies include the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives (Martins et al., 2002), and the synthesis of compounds through cyclocondensation processes involving methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate (Sokolov et al., 2014).

  • Environmental Impact and Transformation : Research has been conducted on the environmental impact and transformation of compounds related to the query molecule. For example, the study of the antibiotic sulfonamide drug sulfamethoxazole, which contains a similar structure, explored its transformation under denitrifying conditions (Nödler et al., 2012).

  • Cancer Research and Antiproliferative Properties : Compounds structurally related to "{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine" have been evaluated for their potential in cancer research. Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated DNA protective abilities and showed cytotoxicity against cancer cell lines (Gür et al., 2020).

  • Heterocyclic Chemistry : There is significant interest in the synthesis of heterocyclic compounds involving 5-methylisoxazole structures. For example, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a precursor for energetic materials, highlights the versatility of these compounds in creating novel heterocyclic structures (Zhu et al., 2021).

  • Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics, which share structural similarities with the query compound, has been explored for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Chelation and Coordination Chemistry : Research has also been directed towards understanding the chelation and coordination properties of compounds containing the 5-methylisoxazole structure. For instance, the synthesis and characterization of Co(II) and Cu(II) complexes with diacetylmonoxime and different amines, including 3-amino-5-methylisoxazole, have been studied for their potential biological activities (Khedr et al., 2012).

Safety And Hazards

According to a safety data sheet, this compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-5-9(13-12-7)6-8-3-2-4-10(8)11/h5,8,10H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHPYXKAVDBYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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